1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound that combines a furan ring, a trifluoromethyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Furan-3-yl Intermediate: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The furan-3-yl intermediate is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.
Urea Formation: The alkylated furan intermediate is reacted with an isocyanate derivative of 4-(trifluoromethyl)phenyl to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group in the trifluoromethylphenyl moiety can be reduced to an amine.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the trifluoromethylphenyl group.
Substitution: Urea derivatives with different substituents.
Scientific Research Applications
1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers or coatings.
Biological Studies: It is used in research to understand its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The urea moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-3-yl)propan-2-yl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
1-(1-(Furan-3-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which enhances its stability, lipophilicity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[1-(furan-3-yl)propan-2-yl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-10(8-11-6-7-22-9-11)19-14(21)20-13-4-2-12(3-5-13)15(16,17)18/h2-7,9-10H,8H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVPMGFJTGJIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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